molecular formula C20H24ClN3O4 B1472984 N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide CAS No. 1858241-08-3

N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide

Cat. No. B1472984
M. Wt: 405.9 g/mol
InChI Key: XVPYUMHCISRUTR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes understanding the bonding, stereochemistry, and conformation of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Cyclometalation and Coordination Chemistry

Research involving similar acetylated aniline derivatives has focused on their cyclometalation with palladium(II) to yield complexes with potential applications in catalysis and organic synthesis. For example, studies on the cyclopalladation of acetylated anilines, such as N-(3-methylphenyl)acetamide and N-(2-chlorophenyl)acetamide, have demonstrated how these compounds can easily form complexes with palladium, hinting at the utility of related compounds in the development of new catalytic systems or materials with unique electronic properties (Mossi, Klaus, & Rys, 1992).

Anticonvulsant Activity

Derivatives similar to the queried compound have been synthesized and evaluated for their anticonvulsant activity, showcasing the potential for these compounds in developing new treatments for epilepsy and related disorders. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have highlighted their design as analogs of anticonvulsant active pyrrolidine-2,5-diones, with some showing activity in animal models of epilepsy (Kamiński, Wiklik, & Obniska, 2015).

Antimalarial Activity

The synthesis and quantitative structure-activity relationships (QSAR) of compounds related to the queried molecule have been explored for antimalarial activity. These investigations aim to enhance understanding of the molecular features contributing to antimalarial efficacy, supporting the design of new therapeutic agents against resistant strains of malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting or discussing the potential future applications or studies that could be done based on the known properties and activities of the compound.


I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloro-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c1-13(25)22-14-7-9-16(10-8-14)24-18(26)11-17(20(24)28)23(19(27)12-21)15-5-3-2-4-6-15/h7-10,15,17H,2-6,11-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPYUMHCISRUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3CCCCC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide
Reactant of Route 3
N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide
Reactant of Route 4
N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide
Reactant of Route 5
N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide
Reactant of Route 6
N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide

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